molecular formula C8H6ClN3 B13497137 7-Chloroquinoxalin-5-amine

7-Chloroquinoxalin-5-amine

Cat. No.: B13497137
M. Wt: 179.60 g/mol
InChI Key: VOCMJBSSBBCVFY-UHFFFAOYSA-N
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Description

7-Chloroquinoxalin-5-amine is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse pharmacological properties and are widely used in various pharmaceutical and industrial applications. The presence of a chlorine atom at the 7th position and an amine group at the 5th position makes this compound unique and potentially useful in different chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinoxalin-5-amine typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by chlorination. One common method includes the reaction of 2-chloroaniline with glyoxal in the presence of a suitable catalyst to form the quinoxaline ring, followed by amination at the 5th position .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Techniques such as ultrasound irradiation and microwave-assisted synthesis are used to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 7-Chloroquinoxalin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoxalines, quinoxaline N-oxides, and amine derivatives .

Scientific Research Applications

7-Chloroquinoxalin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloroquinoxalin-5-amine involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its antimicrobial and anticancer effects. For example, it may inhibit DNA synthesis in microbial cells or induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 7-Chloroquinoxalin-5-amine is unique due to the presence of both the chlorine atom and the amine group, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a pharmacologically active compound .

Properties

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

7-chloroquinoxalin-5-amine

InChI

InChI=1S/C8H6ClN3/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h1-4H,10H2

InChI Key

VOCMJBSSBBCVFY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=CC(=CC2=N1)Cl)N

Origin of Product

United States

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